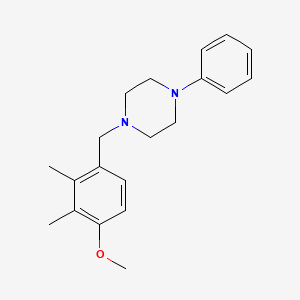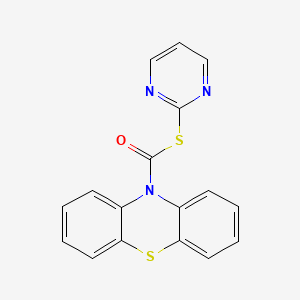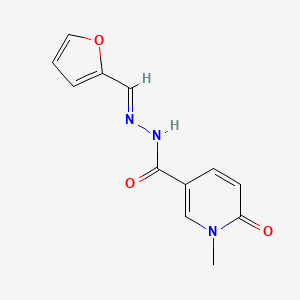
2-amino-6-ethyl-5-methyl-4-(1-naphthyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-ethyl-5-methyl-4-(1-naphthyl)nicotinonitrile (AMN082) is a small molecule that acts as a selective agonist for metabotropic glutamate receptor 7 (mGluR7). It was first synthesized in 2003 and has since been used extensively in scientific research to investigate the role of mGluR7 in various physiological and pathological processes.
Mecanismo De Acción
2-amino-6-ethyl-5-methyl-4-(1-naphthyl)nicotinonitrile acts as a selective agonist for mGluR7, a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR7 leads to the inhibition of neurotransmitter release, particularly the release of glutamate. This results in a decrease in excitatory synaptic transmission and an overall decrease in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease glutamate release in the hippocampus, striatum, and cortex. It has also been shown to increase the release of GABA, an inhibitory neurotransmitter. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in microglial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-amino-6-ethyl-5-methyl-4-(1-naphthyl)nicotinonitrile in lab experiments is its high selectivity for mGluR7. This allows researchers to specifically investigate the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Direcciones Futuras
There are several future directions for research involving 2-amino-6-ethyl-5-methyl-4-(1-naphthyl)nicotinonitrile. One area of interest is the role of mGluR7 in neurodegenerative diseases such as Alzheimer's and Huntington's disease. Another area of interest is the potential therapeutic use of this compound in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations as a research tool.
Métodos De Síntesis
2-amino-6-ethyl-5-methyl-4-(1-naphthyl)nicotinonitrile can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several reactions including Friedel-Crafts acylation, nitration, reduction, and cyclization. The final product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
2-amino-6-ethyl-5-methyl-4-(1-naphthyl)nicotinonitrile has been used extensively in scientific research as a tool to investigate the role of mGluR7 in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of stroke and Parkinson's disease. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, this compound has been used to investigate the role of mGluR7 in pain perception, addiction, and learning and memory.
Propiedades
IUPAC Name |
2-amino-6-ethyl-5-methyl-4-naphthalen-1-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-3-17-12(2)18(16(11-20)19(21)22-17)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,3H2,1-2H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJCBXJZXYSMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5786412.png)
![1-(2-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5786413.png)


![2-methyl-N-(3-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5786427.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)

![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)
![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5786476.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5786489.png)